molecular formula C13H17F3N2 B8682946 3-(1-Methylpiperidin-4-yl)-5-(trifluoromethyl)aniline

3-(1-Methylpiperidin-4-yl)-5-(trifluoromethyl)aniline

Cat. No.: B8682946
M. Wt: 258.28 g/mol
InChI Key: VHBJXYSXIOBHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylpiperidin-4-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H17F3N2 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17F3N2

Molecular Weight

258.28 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H17F3N2/c1-18-4-2-9(3-5-18)10-6-11(13(14,15)16)8-12(17)7-10/h6-9H,2-5,17H2,1H3

InChI Key

VHBJXYSXIOBHAZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(1-Methylpiperidin-4-yl)-5-trifluoromethyl-phenylamine was prepared from N-[3-(1-methylpiperidin-4-yl)-5-trifluoromethyl-phenyl]-acetamide similar to the procedure described in the preparation of 3-(3-piperidin-1-yl-propyl)-5-trifluoromethyl-phenylamine.
Name
N-[3-(1-methylpiperidin-4-yl)-5-trifluoromethyl-phenyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Into a 100 mL round bottom flask was placed 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)benzenamine (2.05 g, 8 mmol) and EtOH (40 mL). Flask sparged with argon, then 10% Palladium on carbon (100 mg) is added. Argon removed and replaced with hydrogen via balloon, stirs overnight at RT. Work up: Filtered reaction mixture through Celite® under inert atmosphere. Removed solvents under reduced pressure. Purified via silica column using 0 to 100% 90/10/1 (DCM/MeOHINH4OH) gradient in DCM. Affords a pale yellow oil. LC-MS (+) shows mass 259 (M+H), as expected for C13H17F3N2, mw 258.28.
Name
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-(trifluoromethyl)benzenamine
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.